An In-depth Technical Guide to 3-Methyl-4,5-dihydroisoxazole-5-carbonitrile
An In-depth Technical Guide to 3-Methyl-4,5-dihydroisoxazole-5-carbonitrile
Executive Summary: This technical guide provides a comprehensive overview of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from closely related analogues and the fundamental chemistry of the 2-isoxazoline scaffold. The guide covers systematic nomenclature, chemical structure, proposed synthesis protocols based on established methodologies, and inferred physicochemical properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the isoxazoline class of compounds.
Nomenclature and Synonyms
The compound with the common name 5-cyano-3-methyl-2-isoxazoline is systematically named according to IUPAC nomenclature. The 2-isoxazoline ring is also known as 4,5-dihydroisoxazole. The numbering of the heterocyclic ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom. Consequently, the double bond in a 2-isoxazoline is located between the nitrogen at position 2 and the carbon at position 3.
Therefore, the definitive IUPAC name for this compound is 3-methyl-4,5-dihydroisoxazole-5-carbonitrile [1][2].
A summary of its nomenclature and chemical identifiers is presented in Table 1.
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
| Common Name | 5-cyano-3-methyl-2-isoxazoline |
| Systematic IUPAC Name | 3-methyl-4,5-dihydroisoxazole-5-carbonitrile[1][2] |
| Synonyms | 3-Methyl-2-isoxazoline-5-carbonitrile |
| CAS Number | 86260-83-5[1][2] |
| Molecular Formula | C₅H₆N₂O[2] |
| Molecular Weight | 110.11 g/mol [2] |
| SMILES | CC1=NOC(C1)C#N |
Chemical Structure and Properties
The chemical structure of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile consists of a five-membered 2-isoxazoline ring substituted with a methyl group at the 3-position and a cyano group at the 5-position.
Caption: 2D Structure of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile.
While specific, experimentally determined physicochemical properties for this compound are not widely published, they can be inferred based on its structure and comparison with related molecules such as 3-methyl-4,5-dihydro-5-isoxazolecarboxylic acid[3][4]. A table of predicted properties is provided below.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Based on the properties of similar small heterocyclic molecules[3]. |
| Solubility | Moderately soluble in polar organic solvents like ethanol, acetone, and acetonitrile. Limited solubility in water. | The presence of the polar cyano and isoxazoline groups suggests some polarity, while the overall carbon framework limits aqueous solubility. |
| Boiling Point | Estimated to be in the range of 200-250 °C. | Extrapolated from related substituted isoxazolines. |
| Melting Point | Not readily available. | |
| pKa | The cyano group is not typically acidic or basic. The isoxazoline ring is weakly basic. | General chemical principles. |
Synthesis and Characterization
The most prevalent and versatile method for the synthesis of the 2-isoxazoline ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene[5].
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 3-methyl-4,5-dihydroisoxazole-5-carbonitrile is through the 1,3-dipolar cycloaddition of acetaldehyde-derived nitrile oxide with acrylonitrile. The nitrile oxide is typically generated in situ from acetaldehyde oxime to avoid its dimerization.
Caption: Proposed synthetic workflow for 3-methyl-4,5-dihydroisoxazole-5-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for similar cycloadditions[5]. Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary.
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Preparation of Acetaldehyde Oxime: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an aqueous or alcoholic solution. The resulting oxime is then extracted and purified.
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In Situ Generation of Acetonitrile Oxide and Cycloaddition:
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To a solution of acrylonitrile (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add acetaldehyde oxime (1.1 equivalents).
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Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, portion-wise at room temperature.
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The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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-
Work-up and Purification:
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Upon completion, the reaction mixture is filtered to remove any solid byproducts.
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The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification is achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization
The structure of the synthesized 3-methyl-4,5-dihydroisoxazole-5-carbonitrile would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the methyl and cyano groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C≡N (cyano) and C=N (isoxazoline) bonds.
Potential Applications in Research and Drug Development
While specific biological activities of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile have not been reported, the isoxazoline scaffold is a well-established pharmacophore in medicinal chemistry. Isoxazoline derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-halo-4,5-dihydroisoxazole moiety, for instance, is recognized as a valuable "warhead" for designing covalent enzyme inhibitors[6].
The presence of the cyano group can also be advantageous in drug design. Nitriles can act as bioisosteres for other functional groups, participate in hydrogen bonding, and can be metabolically converted to amides or carboxylic acids, potentially acting as prodrugs.
Given these characteristics, 3-methyl-4,5-dihydroisoxazole-5-carbonitrile could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups are amenable to further chemical transformations, allowing for the generation of libraries of related compounds for biological screening.
Safety and Handling
Specific safety and handling data for 3-methyl-4,5-dihydroisoxazole-5-carbonitrile are not available. However, based on the general properties of related heterocyclic compounds and nitriles, the following precautions are recommended:
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicity profile is unknown. As with all research chemicals, it should be handled with care, assuming it is potentially hazardous.
References
- Kotian, S. Y., et al. Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 2015.
- Jayaroopa, P., et al. Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. IOSR Journal of Applied Chemistry, 2012.
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PubChem. 3-(5-nitro-2-furyl)-4,5-dihydroisoxazole-5-carbonitrile. Available from: [Link]
- Google Patents. Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
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PubChem. 3-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Available from: [Link]
- Google Patents. Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
- Der Pharma Chemica. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. 2011.
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PubMed. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Available from: [Link]
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ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Available from: [Link]
- Journal of Medicinal Chemistry. Isoxazole chemistry. I. 3- or 5-(5-Nitro-2-furyl)isoxazoles. 1968.
- MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. 2023.
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